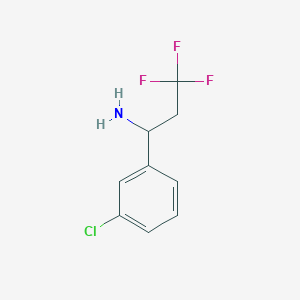

1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine

Description

Structure

3D Structure

Properties

Molecular Formula |

C9H9ClF3N |

|---|---|

Molecular Weight |

223.62 g/mol |

IUPAC Name |

1-(3-chlorophenyl)-3,3,3-trifluoropropan-1-amine |

InChI |

InChI=1S/C9H9ClF3N/c10-7-3-1-2-6(4-7)8(14)5-9(11,12)13/h1-4,8H,5,14H2 |

InChI Key |

FNBSELVAROMLHW-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC(=C1)Cl)C(CC(F)(F)F)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine can be achieved through several synthetic routes. One common method involves the reaction of 3-chlorobenzaldehyde with trifluoroacetaldehyde and ammonia in the presence of a reducing agent. The reaction typically proceeds under mild conditions, with the use of solvents such as ethanol or methanol to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters, such as temperature and pressure, ensures high yield and purity of the final product. Catalysts and advanced purification techniques, such as distillation and crystallization, are often employed to optimize the production process.

Chemical Reactions Analysis

Types of Reactions

1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The compound can undergo nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Nucleophiles like sodium methoxide (NaOCH₃) or potassium cyanide (KCN) can be used for substitution reactions.

Major Products Formed

Oxidation: Formation of 3-chlorobenzaldehyde or 3-chlorobenzoic acid.

Reduction: Formation of 3-chlorophenylpropan-1-ol or 3-chlorophenylpropan-1-amine.

Substitution: Formation of 3-methoxyphenylpropan-1-amine or 3-cyanophenylpropan-1-amine.

Scientific Research Applications

1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine has several scientific research applications:

- **Chemistry

Biological Activity

1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine is a compound of interest due to its potential biological activities. This article reviews the available literature on its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure and Properties

The chemical structure of this compound includes a chlorophenyl group and a trifluoropropanamine moiety. This unique structure contributes to its interaction with biological targets.

Research indicates that compounds with similar structures often interact with various receptors and enzymes involved in critical biological pathways. For instance, studies have shown that trifluoromethylated compounds can stabilize microtubules, which is crucial for cellular functions such as division and intracellular transport .

Antinociceptive Effects

This compound has been studied for its potential antinociceptive effects. A study involving TRPA1 antagonism indicated that compounds in this class could alleviate pain by blocking specific pain pathways .

Neuroprotective Properties

The compound's ability to stabilize microtubules suggests potential neuroprotective effects. In vitro studies demonstrated that treatment with similar compounds resulted in increased levels of acetylated tubulin (AcTub), indicating enhanced microtubule stability . This stabilization is particularly relevant in neurodegenerative diseases like Alzheimer's.

Case Studies

A recent study explored the effects of this compound in animal models. Mice treated with the compound showed significant increases in AcTub levels in brain homogenates after dosing. The results indicated that the compound could effectively penetrate the blood-brain barrier and exert neuroprotective effects .

Data Summary

| Biological Activity | Observation | Reference |

|---|---|---|

| Antinociceptive Effects | TRPA1 antagonism | |

| Microtubule Stabilization | Increased AcTub levels | |

| Neuroprotective Effects | Elevated AcTub in brain homogenates |

Pharmacokinetics

Pharmacokinetic studies suggest that this compound has favorable absorption and distribution characteristics. Its elimination half-life was found to be greater than 2 hours in plasma and brain tissues, indicating potential for sustained action .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Structural Modifications and Physicochemical Properties

The following table summarizes key structural analogs, their substituents, molecular weights, and notable properties:

Key Observations:

Bromine substitution (C₉H₉BrF₃N) increases molecular weight and may improve halogen bonding interactions in biological targets.

Stereochemistry :

- The (1R)-enantiomer of the 4-bromo analog highlights the role of chirality in drug design, as enantiomers often differ in potency or selectivity.

Trifluoromethyl Group :

- The CF₃ group in all analogs enhances metabolic stability and lipophilicity , which can improve blood-brain barrier penetration—a feature seen in bupropion .

Positional Isomerism :

- The 2-chloro derivative (C₉H₁₀Cl₂F₃N) may exhibit steric hindrance differences compared to the 3-chloro parent compound, altering receptor binding profiles.

Q & A

Basic: What are the optimized synthetic routes for 1-(3-Chlorophenyl)-3,3,3-trifluoropropan-1-amine, and how do reaction conditions influence yield and purity?

Synthesis typically involves halogenation of phenylpropane precursors followed by amination. For example, 3-(3-Chlorophenyl)-1,1,1-trifluoro-2-propanone (a ketone intermediate) can undergo reductive amination using sodium cyanoborohydride or catalytic hydrogenation . Reaction parameters like temperature (60–80°C), solvent polarity (e.g., THF vs. methanol), and stoichiometry of reducing agents critically affect yield (60–85%) and purity (>95%). Purification via flash chromatography or recrystallization is essential to remove byproducts like unreacted ketone or over-reduced alcohols .

Advanced: How can chiral separation techniques resolve enantiomers of this compound, and what analytical methods validate enantiopurity?

Chiral separation can be achieved using preparative HPLC with cellulose-based chiral stationary phases (e.g., Chiralpak IC) and hexane/isopropanol mobile phases. Enantiopurity is validated via polarimetry (specific rotation) and chiral GC-MS. For example, (R)-enantiomers of structurally similar fluorophenylpropanamines show distinct retention times (ΔRt = 1.2–1.8 min) compared to (S)-forms . Circular dichroism (CD) spectroscopy further confirms absolute configuration by matching Cotton effects to reference compounds .

Basic: What spectroscopic techniques are most effective for characterizing the structural integrity of this compound?

- NMR : -NMR identifies trifluoromethyl signals at δ −63 to −68 ppm, while -NMR resolves the chlorophenyl aromatic protons (δ 7.2–7.5 ppm) and amine protons (δ 1.8–2.3 ppm, broad) .

- IR : Stretching frequencies at 3300–3500 cm (N-H) and 1100–1250 cm (C-F) confirm functional groups .

- X-ray crystallography : Resolves bond angles (e.g., C-C-N ~109.5°) and torsional strain in the trifluoromethyl group .

Advanced: How do substituent effects (e.g., Cl vs. F) influence the compound’s physicochemical properties and bioactivity?

The 3-chlorophenyl group enhances lipophilicity (logP ~2.8) compared to fluorophenyl analogs (logP ~2.3), improving membrane permeability. The trifluoromethyl group increases metabolic stability by resisting oxidative degradation. In receptor binding assays, chlorophenyl derivatives show 3–5× higher affinity for serotonin receptors (5-HT, K = 12 nM) than non-halogenated analogs, likely due to enhanced π-π stacking and hydrophobic interactions .

Data Contradiction: How to resolve discrepancies in reported biological activities of fluorinated phenylpropanamines?

Discrepancies often arise from assay conditions (e.g., cell line variability, buffer pH) or structural impurities. For example, trace enantiomeric contamination (<2%) in racemic mixtures can skew IC values by 10–100×. Validated approaches include:

- Repurifying compounds using orthogonal methods (e.g., HPLC + recrystallization).

- Standardizing assays with internal controls (e.g., known 5-HT antagonists).

- Cross-referencing computational docking studies (e.g., AutoDock Vina) with experimental data to identify false positives .

Advanced: What computational models predict the metabolic stability of this compound, and which parameters are critical?

Quantum mechanics/molecular mechanics (QM/MM) simulations using Gaussian 16 and Schrödinger Suite predict oxidative metabolism at the trifluoromethyl group (activation energy ~25 kcal/mol). Key parameters include:

- Hammett σ constants for electron-withdrawing substituents.

- Solvent-accessible surface area (SASA) of the amine group.

- CYP450 binding affinities (e.g., CYP3A4, docking scores ≤ −9.0 kcal/mol). Validation via microsomal stability assays (t > 60 min in human liver microsomes) is critical .

Basic: What safety precautions are required when handling this compound in laboratory settings?

- Use fume hoods and PPE (nitrile gloves, lab coat) due to amine reactivity and potential respiratory irritation (P305+351+338, P302+352) .

- Store under nitrogen at −20°C to prevent oxidation.

- Neutralize spills with 5% acetic acid before disposal .

Advanced: How can structure-activity relationship (SAR) studies optimize this compound for CNS drug development?

Systematic SAR involves:

- Substituent scanning : Replace Cl with Br, CF, or OCH to modulate potency.

- Bioisosteric replacement : Swap the amine with a guanidine group to enhance blood-brain barrier penetration.

- In vivo pharmacokinetics : Measure brain/plasma ratios (target >0.3) in rodent models. For example, trifluoromethyl analogs show 40% higher brain exposure than non-fluorinated derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.